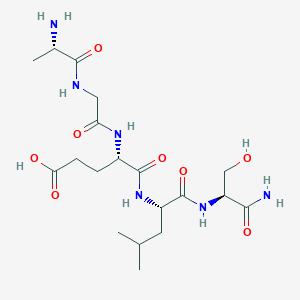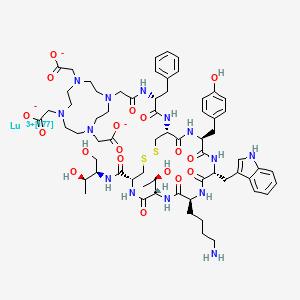
(2S)-2-(苯甲氧羰基氨基)-3-(丙-2-烯氧羰基氨基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of both phenylmethoxycarbonyl and prop-2-enoxycarbonyl groups attached to the amino acid backbone
科学研究应用
(2S)-2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and as a model compound for understanding amino acid behavior.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid typically involves multiple steps. One common approach is the protection of the amino groups using phenylmethoxycarbonyl and prop-2-enoxycarbonyl groups. This can be achieved through reactions with appropriate protecting agents under controlled conditions. The synthesis may involve:
Protection of the amino group: The amino group is protected using phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the prop-2-enoxycarbonyl group: The protected amino acid is then reacted with prop-2-enoxycarbonyl chloride under similar conditions to introduce the second protecting group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
(2S)-2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid can undergo several types of chemical reactions, including:
Hydrolysis: The protecting groups can be removed through hydrolysis under acidic or basic conditions, yielding the free amino acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution: The phenylmethoxycarbonyl and prop-2-enoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields the free amino acid, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives.
作用机制
The mechanism of action of (2S)-2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting metabolic pathways. The exact mechanism depends on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
(2S)-2-(phenylmethoxycarbonylamino)-3-(methoxycarbonylamino)propanoic acid: Similar structure but with a methoxycarbonyl group instead of a prop-2-enoxycarbonyl group.
(2S)-2-(benzylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid: Similar structure but with a benzylamino group instead of a phenylmethoxycarbonyl group.
Uniqueness
(2S)-2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid is unique due to the presence of both phenylmethoxycarbonyl and prop-2-enoxycarbonyl groups. This combination of protecting groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-2-8-22-14(20)16-9-12(13(18)19)17-15(21)23-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,16,20)(H,17,21)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBKKBXBABTQKZ-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









